Cotylenin F is a member of the cotylenin family, which consists of bioactive fungal diterpene glycosides known for their ability to stabilize protein-protein interactions, particularly with 14-3-3 proteins. These compounds have garnered significant interest due to their potential therapeutic applications in modulating various biological pathways. Cotylenin F, like its relatives, plays a crucial role in the interaction networks that can influence cellular signaling and regulation.
Cotylenins are primarily derived from fungi, particularly from species such as Fusarium and Gibberella. These organisms are known to produce a variety of secondary metabolites, including the cotylenins, which exhibit significant biological activities. The biosynthetic pathways leading to cotylenins involve complex enzymatic processes that include glycosylation and various modifications of the diterpene backbone.
Cotylenin F is classified as a diterpene glycoside, which is characterized by a core diterpene structure attached to one or more sugar moieties. This classification places it within a broader category of natural products that exhibit diverse biological functions, particularly in plant-fungal interactions and signaling pathways.
The synthesis of cotylenin F has been explored through various synthetic routes, including total synthesis and chemoenzymatic methods. Notable approaches include:
The technical details often involve:
Cotylenin F features a complex molecular structure typical of fusicoccane diterpenoids, characterized by a unique arrangement of rings and functional groups. The detailed three-dimensional conformation can be elucidated through techniques such as X-ray crystallography.
The molecular formula and specific stereochemical configurations contribute to its biological activity. For instance, the presence of hydroxyl groups and specific ring structures enables interaction with protein targets in cellular environments.
Cotylenin F undergoes several key chemical reactions during its synthesis:
The reactions often require stringent conditions, including specific temperatures and catalysts (e.g., palladium or copper-based catalysts) to achieve desired yields and selectivity.
Cotylenin F acts primarily by stabilizing protein-protein interactions within cellular signaling pathways. It binds to 14-3-3 proteins, facilitating their interaction with client proteins, which can alter downstream signaling cascades.
Empirical studies have shown that cotylenins can modulate these interactions effectively, providing insights into their potential therapeutic applications in diseases where protein interactions are dysregulated.
Cotylenin F exhibits properties typical of organic compounds, including:
The chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of functional groups like hydroxyls and carbonyls. These properties are critical for its biological activity and synthetic manipulations.
Cotylenin F has several significant scientific applications:
The cty biosynthetic gene cluster (BGC), responsible for cotylenin F (CN-F) production, was identified through comparative genomics leveraging structural similarities between cotylenins and fusicoccins (FCs). Researchers pinpointed the cluster in Talaromyces adpressus (TA) and Talaromyces verruculosus TS63-9 by targeting conserved genes encoding fusicoccadiene synthase (FS) and glycosyltransferase (GT), alongside unique features like a saccharide methyltransferase (ctyE) and the absence of an acetyltransferase gene found in FC clusters. The 15-gene cty cluster (Figure 1) includes:
Table 1: Core Genes in the Cotylenin (cty) Biosynthetic Gene Cluster
Gene | Function | Homolog in FC Pathway |
---|---|---|
ctyF | Fusicoccadiene synthase | PaFS |
ctyB | C-9 β-hydroxylase | Pa-orf7 |
ctyD | Glycosyltransferase | Pa-orf6 |
ctyJ | Prenyltransferase | Pa-orf11 |
ctyE | Saccharide methyltransferase | None |
ctyA | Multifunctional P450 oxidase | Low homology |
Cotylenin F biosynthesis initiates with the cyclization of geranylgeranyl diphosphate (GGPP) by fusicoccadiene synthase (CtyF) to form the 5-8-5 tricyclic fusicoccadiene. Subsequent oxidative modifications by CtyC, CtyG, CtyH, and CtyI convert fusicoccadiene to brassicicene I (BC-I, 8), a key intermediate shared with brassicicene biosynthesis. BC-I undergoes C-9 hydroxylation by CtyB to yield cotylenol (7), establishing the aglycone core. This step enzymatic cascade mirrors fusicoccin biosynthesis but diverges at saccharide tailoring, highlighting evolutionary conservation in fusicoccane diterpene assembly [1] [7].
The cotylenol aglycone is glycosylated at C-9 by CtyD to form 6, introducing a glucose moiety critical for bioactivity. CtyE then methylates the 6-OH position of this glucose, yielding 5. Finally, prenyltransferase CtyJ attaches a dimethylallyl group to the glucose 2-OH position, producing 4 (a precursor to CN-F). This sequence—glucosylation → methylation → prenylation—was confirmed through heterologous expression in Aspergillus oryzae (AO) fed with BC-I (8). LC-MS analysis of AO transformants revealed incremental mass shifts: +162 Da (glucose), +14 Da (methyl), and +68 Da (prenyl) (Figure 2) [1].
Table 2: Enzymatic Modifications of the Saccharide Moiety in Cotylenin Biosynthesis
Intermediate | Modifying Enzyme | Chemical Change | Mass Shift (Da) |
---|---|---|---|
Cotylenol (7) | None | Aglycone scaffold | Base |
6 | CtyD (GT) | C-9 glucosylation | +162 |
5 | CtyE (MTase) | Glucose 6-O-methylation | +14 |
4 | CtyJ (PT) | Glucose 2-O-prenylation | +68 |
CtyA catalyzes the terminal oxidation steps to convert 4 into bioactive cotylenins, including CN-F. This P450 enzyme exhibits multifunctional activity, performing C-11 and C-16 hydroxylations and epoxidation of the terminal isopropyl alkene. In AO-ctyABDEJ fed with BC-I, CtyA generated CN-F (3), CN-C (2), and CN-I, confirmed by NMR and LC-MS. CtyA’s broad substrate tolerance also enabled the synthesis of a novel unnatural derivative, 11-epi-CN-F, by hydroxylating an alternative substrate, demonstrating its utility as a biocatalytic tool [1] [3].
As the native Cladosporium sp. 501-7W is non-viable and the cty cluster is silent in Talaromyces, Aspergillus oryzae NSAR1 was engineered for CN-F production. Sequential introduction of cty genes into AO enabled de novo biosynthesis:
Pathway engineering in AO enabled the production of "unnatural" cotylenins by substrate feeding, shuffling modification steps, or exploiting enzyme promiscuity. Examples include:
Table 3: Cotylenin Derivatives Generated via Combinatorial Biosynthesis
Engineered System | Substrate/Modification | Product | Bioactivity (14-3-3 PPI Stabilization) |
---|---|---|---|
AO-ctyBDEJ + BC-I (8) | Native pathway | CN-F (3) | IC₅₀: 0.8 µM |
AO-ctyBDE + BC-I (8) | Omit prenylation | Methylglucose-CN (5) | IC₅₀: 10 µM |
AO-ctyA + synthetic analog | C-11 epimer hydroxylation | 11-epi-CN-F | Comparable to CN-F |
AO-ctyBDEJ + NPP | Neryl diphosphate feeding | Neryl-CN | Under evaluation |
Concluding RemarksThe elucidation of the cty BGC and reconstitution in Aspergillus oryzae has revolutionized access to cotylenin F and its analogs. Modular enzymatic systems—particularly the P450 CtyA and tailoring enzymes CtyD, CtyE, and CtyJ—enable rational diversification of the diterpene scaffold and saccharide moiety. Combinatorial biosynthesis now provides a scalable platform to produce CN-F and novel derivatives for probing 14-3-3 PPIs in cancer therapeutics, circumventing the need for total synthesis or native fungal cultivation. Future efforts will focus on optimizing titers and exploring uncharacterized cty enzymes to expand the cotylenin structural landscape [1] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7